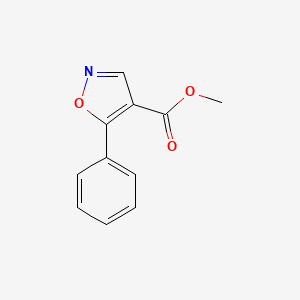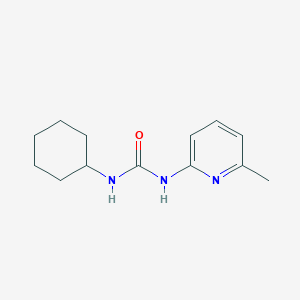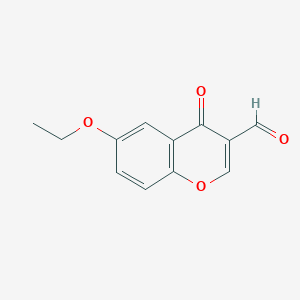
Methyl 5-phenylisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-フェニルイソキサゾール-4-カルボン酸メチルは、分子式がC11H9NO3、分子量が203.19 g/molの有機化合物です 。これは、隣接する位置に酸素原子と窒素原子を含む五員環が特徴であるイソキサゾールファミリーに属します。
製法
合成経路と反応条件
5-フェニルイソキサゾール-4-カルボン酸メチルは、いくつかの方法によって合成することができます。一般的なアプローチの1つは、AuCl3などの触媒の存在下でのα、β-アセチレンオキシムの環化が含まれます 。別の方法は、アセトフェノンとシュウ酸ジエチルをメタノールとナトリウムメトキシドの存在下で低温で反応させ、続いて還流メタノール中でのNH2OH·HClとの環化を行う方法です 。
工業生産方法
5-フェニルイソキサゾール-4-カルボン酸メチルの工業生産は、通常、上記の方法と同様の方法を使用した大規模合成を伴います。方法の選択は、コスト、収率、環境への影響などの要因によって異なります。金属フリーの合成経路は、環境にやさしい性質と低い製造コストのため好まれています 。
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-phenylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3 . Another method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures, followed by cyclization with NH2OH·HCl in refluxing methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. Metal-free synthetic routes are preferred due to their eco-friendly nature and lower production costs .
化学反応の分析
反応の種類
5-フェニルイソキサゾール-4-カルボン酸メチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸を生成するために酸化することができます。
還元: 還元反応は、これをアルコールまたはアミンに変換することができます。
置換: これは、エステル基が他の官能基に置き換えられる求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミン、アルコール、チオールなどの求核剤は、塩基性または酸性条件下で使用できます。
生成される主要な生成物
酸化: 5-フェニルイソキサゾール-4-カルボン酸。
還元: 5-フェニルイソキサゾール-4-メタノールまたは5-フェニルイソキサゾール-4-アミン。
置換: 使用した求核剤に応じて、さまざまな置換イソキサゾール誘導体。
科学研究における用途
5-フェニルイソキサゾール-4-カルボン酸メチルは、科学研究において幅広い用途があります。
科学的研究の応用
Methyl 5-phenylisoxazole-4-carboxylate has a wide range of applications in scientific research:
作用機序
5-フェニルイソキサゾール-4-カルボン酸メチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、シクロオキシゲナーゼ(COX)やヒストン脱アセチル化酵素(HDAC)などの酵素を阻害し、抗炎症効果や抗がん効果をもたらす可能性があります 。この化合物の構造により、これらの標的に結合してその活性を調節することができ、それによって生物学的効果を発揮します。
類似の化合物との比較
5-フェニルイソキサゾール-4-カルボン酸メチルは、次のような他の類似の化合物と比較できます。
5-フェニルイソキサゾール-3-カルボン酸メチル: カルボン酸基の位置が異なるこの化合物は、明確な化学的特性と反応性を持ちます.
4-(ブロモメチル)-5-メチル-3-フェニルイソキサゾール: この化合物はブロモメチル基を含んでいるため、置換反応においてより反応性が高いです.
4-フェニルイソキサゾール-5-アミン: アミン基の存在は、異なる生物活性と合成用途を与えます.
5-フェニルイソキサゾール-4-カルボン酸メチルは、化学的安定性と反応性のユニークな組み合わせにより際立っており、研究や産業におけるさまざまな用途に適した貴重な化合物です。
類似化合物との比較
Methyl 5-phenylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-phenylisoxazole-3-carboxylate: Differing in the position of the carboxylate group, this compound has distinct chemical properties and reactivity.
4-(Bromomethyl)-5-methyl-3-phenylisoxazole: This compound contains a bromomethyl group, making it more reactive in substitution reactions.
4-Phenylisoxazol-5-amine: The presence of an amine group imparts different biological activities and synthetic applications.
This compound stands out due to its unique combination of chemical stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
methyl 5-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-7-12-15-10(9)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYADNSMLQAKONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)
![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)



![N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane](/img/structure/B12043926.png)


![2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12043931.png)
![8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043932.png)


acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12043962.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12043966.png)
